Cas no 904009-34-3 (5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile)

5-4-(3-Chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile is a heterocyclic compound featuring a piperazine core linked to a substituted oxazole moiety. Its structural complexity, including the 3-chlorobenzoyl and 2-methoxyphenyl groups, suggests potential utility as an intermediate in pharmaceutical synthesis or as a bioactive scaffold in medicinal chemistry research. The presence of the carbonitrile group enhances reactivity, enabling further derivatization. This compound may exhibit selective binding properties due to its distinct pharmacophoric elements, making it valuable for investigating structure-activity relationships in drug discovery. Its well-defined molecular architecture supports precise modifications for targeted applications in kinase inhibition or receptor modulation studies.
5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile structure
904009-34-3 structure
Product Name:5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
CAS No:904009-34-3
MF:C22H19ClN4O3
MW:422.864263772964
CID:5426707
Update Time:2025-05-22

5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
    • 4-Oxazolecarbonitrile, 5-[4-(3-chlorobenzoyl)-1-piperazinyl]-2-(2-methoxyphenyl)-
    • 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile
    • Inchi: 1S/C22H19ClN4O3/c1-29-19-8-3-2-7-17(19)20-25-18(14-24)22(30-20)27-11-9-26(10-12-27)21(28)15-5-4-6-16(23)13-15/h2-8,13H,9-12H2,1H3
    • InChI Key: WIIQULSFJVRJOY-UHFFFAOYSA-N
    • SMILES: O1C(N2CCN(C(=O)C3=CC=CC(Cl)=C3)CC2)=C(C#N)N=C1C1=CC=CC=C1OC

5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile Pricemore >>

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Additional information on 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile

5-4-(3-Chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile: A Comprehensive Overview

The compound with CAS No. 904009-34-3, known as 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its complex structure, which includes a piperazine ring, a benzoyl group, and an oxazole moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the importance of piperazine derivatives in drug discovery, particularly in the development of kinase inhibitors and GPCR modulators. The 3-chlorobenzoyl group in this compound is known to enhance lipophilicity, which is crucial for improving drug bioavailability. Additionally, the oxazole ring introduces aromaticity and conjugation, further stabilizing the molecule and potentially enhancing its pharmacokinetic properties.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, coupling reactions, and cyclization. Researchers have explored various synthetic pathways to optimize the yield and purity of this molecule. For instance, the use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process while maintaining high product quality.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits potent inhibitory activity against several key enzymes involved in inflammatory pathways, making it a potential candidate for anti-inflammatory drug development. Furthermore, its ability to modulate ion channels suggests its potential application in treating neurological disorders such as epilepsy and chronic pain.

Recent advancements in computational chemistry have enabled researchers to perform detailed molecular docking studies on this compound. These studies have revealed that the 2-methoxyphenyl group plays a critical role in binding affinity by interacting with hydrophobic pockets on target proteins. This insight has guided further optimization efforts aimed at improving the compound's selectivity and reducing off-target effects.

The structural versatility of this compound also makes it a valuable tool in medicinal chemistry education and research. Its complex architecture serves as an excellent model for teaching students about advanced organic synthesis techniques and drug design principles. Moreover, its incorporation into combinatorial libraries has facilitated high-throughput screening campaigns, leading to the discovery of novel bioactive compounds.

In conclusion, 5-4-(3-chlorobenzoyl)piperazin-1-yl-2-(2-methoxyphenyl)-1,3-oxazole-4-carbonitrile represents a significant advancement in the field of organic synthesis and drug discovery. Its unique combination of functional groups and promising biological activity positions it as a valuable asset for future therapeutic developments. Continued research into its properties will undoubtedly yield further insights into its potential applications in medicine and beyond.

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